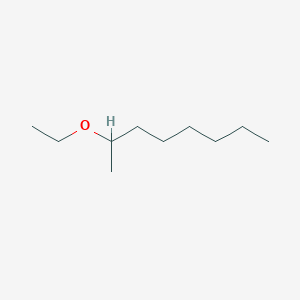![molecular formula C15H21N3OS B14520775 2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one CAS No. 62471-69-6](/img/structure/B14520775.png)
2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-methylbenzaldehyde with diethylamine and thiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiazolidinone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the starting materials, and implementing efficient purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Diethylamino)methyl]imino}-3-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 2-{[(Diethylamino)methyl]imino}-3-(4-nitrophenyl)-1,3-thiazolidin-4-one
- 2-{[(Diethylamino)methyl]imino}-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Uniqueness
2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar thiazolidinones.
Properties
CAS No. |
62471-69-6 |
|---|---|
Molecular Formula |
C15H21N3OS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(diethylaminomethylimino)-3-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H21N3OS/c1-4-17(5-2)11-16-15-18(14(19)10-20-15)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
DJRKJBMBCPTOES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN=C1N(C(=O)CS1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14520713.png)

![Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate](/img/structure/B14520724.png)
![N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14520726.png)

![[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520739.png)
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14520740.png)


![N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14520755.png)

![2-[(2-Chloroethyl)amino]ethyl dodecanoate](/img/structure/B14520767.png)
![Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14520770.png)
![5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl-](/img/structure/B14520773.png)
